5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Overview
Description
5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . The structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves stirring the mixture at room temperature for 1 hour, then heating under reflux for 4-6 hours .Molecular Structure Analysis
The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carboxamide is C5H8N4O . The average mass is 140.143 Da and the monoisotopic mass is 140.069809 Da .Chemical Reactions Analysis
5-Amino-1-methyl-1H-pyrazole-4-carboxamide reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 355.1±22.0 °C at 760 mmHg, and a flash point of 168.6±22.3 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Antioxidant and Anti-Cancer Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Aminopyrazoles (5APs), including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, have been investigated for their potential to interfere with inflammation, oxidative stress, and tumorigenesis . They have been tested for radical scavenging, anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity .
- Methods of Application: The 5APs were designed and prepared with various chemical modifications inserted on the cathecol function or in the aminopyrazole central core . They were then tested using the DPPH assay for radical scavenging, in human platelets for anti-aggregating/antioxidant properties, and the MTT assay for cell growth inhibitory activity .
- Results: Some derivatives of 5APs showed promising anti-proliferative effects, suppressing the growth of specific cancer cell lines . Other derivatives remarkably inhibited ROS production in platelets, and some showed interesting in vitro radical scavenging properties .
Fungicide Applications
- Scientific Field: Agricultural Chemistry
- Application Summary: Pyrazole-4-carboxamides, including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, have been synthesized as potential fungicide candidates .
- Methods of Application: A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS . They were then tested for their inhibitory effects against Alternaria solani and Fusarium oxysporum .
- Results: Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One compound also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Synthesis of Antiproliferative Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .
- Methods of Application: The compound is used as a starting material in the synthesis of these analogs . The specific synthetic procedures would depend on the particular analog being synthesized.
- Results: The resulting 4H-3,1-Benzothiazinone analogs have shown potential as antiproliferative agents, inhibiting the growth of human cancer cell lines .
Synthesis of Hexahydropyrazoloquinolinones
- Scientific Field: Organic Chemistry
- Application Summary: 3-Amino-5-methylpyrazole has been used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .
- Methods of Application: The compound is used as a starting material in the synthesis of these hexahydropyrazoloquinolinones . The specific synthetic procedures would depend on the particular compound being synthesized.
- Results: The resulting hexahydropyrazoloquinolinones could have various applications in organic chemistry, depending on their specific structures .
Synthesis of Condensed Heterocyclic Systems
- Scientific Field: Organic Chemistry
- Application Summary: 3(5)-Aminopyrazoles, including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
- Methods of Application: The compound is used as a starting material in the synthesis of these condensed heterocyclic systems . The specific synthetic procedures would depend on the particular compound being synthesized.
- Results: The resulting condensed heterocyclic systems could have various applications in organic chemistry, depending on their specific structures .
Synthesis of Antifungal Agents
- Scientific Field: Agricultural Chemistry
- Application Summary: Pyrazole-4-carboxamides, including 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate, have been synthesized as potential fungicide candidates .
- Methods of Application: A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS . They were then tested for their inhibitory effects against Alternaria solani and Fusarium oxysporum .
- Results: Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . One compound also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Safety And Hazards
properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRPAATQMUCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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